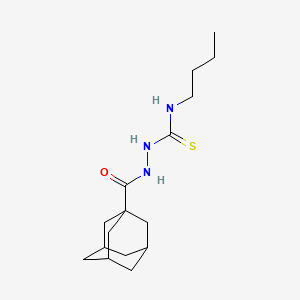

2-(1-adamantylcarbonyl)-N-butylhydrazinecarbothioamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(1-adamantylcarbonyl)-N-butylhydrazinecarbothioamide belongs to a class of compounds that include adamantane-linked hydrazine-1-carbothioamide derivatives. These compounds have been studied for their bioactive properties, including urease inhibition and antiproliferative activities, leveraging the unique adamantane structure known for its medicinal properties.

Synthesis Analysis

The synthesis of adamantane-linked hydrazine-1-carbothioamide derivatives involves the reaction of adamantyl isothiocyanate with various cyclic secondary amines, leading to a range of N-(1-adamantyl)carbothioamides. These compounds can further react with hydrazine hydrate to yield targeted carbohydrazides (Al-Abdullah et al., 2015).

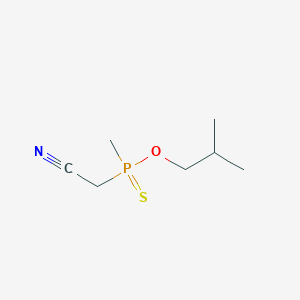

Molecular Structure Analysis

X-ray analysis and computational studies have been conducted to understand the molecular structure of adamantane-linked hydrazine-1-carbothioamide derivatives. These studies reveal various conformations and intermolecular interactions within the crystal structures, including N–H···S, N–H···O, and C–H···π interactions, highlighting the structural diversity and stability of these compounds (Al-Wahaibi et al., 2022).

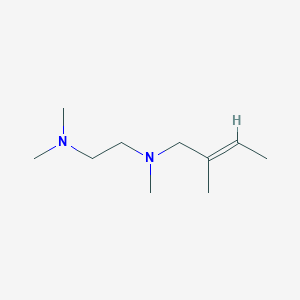

Chemical Reactions and Properties

The chemical reactions involving adamantane-linked hydrazine-1-carbothioamide derivatives are complex, involving reactions with proton donors, electrophilic reagents, and various bases. These reactions lead to the formation of structurally diverse compounds with potential bioactive properties (Petrov et al., 2010).

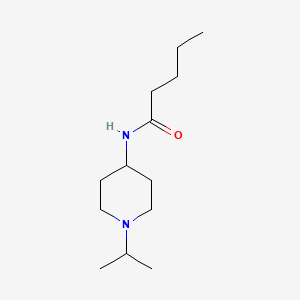

Physical Properties Analysis

The physical properties, including melting points and solubility, are influenced by the adamantane core and the substituents attached to it. These properties are crucial for determining the compounds' behavior in biological systems and their potential as drug candidates.

Chemical Properties Analysis

The chemical properties of these compounds, such as reactivity, stability, and interactions with biological targets, are central to their potential as bioactive molecules. Their ability to form stable complexes with metals and to inhibit enzymes like urease suggests a wide range of chemical functionalities (Al-Wahaibi et al., 2022).

Wirkmechanismus

Target of Action

Adamantane derivatives, which this compound is a part of, have been known to exhibit diverse applications in medicinal chemistry, catalyst development, and nanomaterials . They often target various cellular structures and processes due to their unique structural, biological, and stimulus-responsive properties .

Mode of Action

The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . This suggests that the compound may interact with its targets through similar radical-based functionalization reactions.

Biochemical Pathways

Adamantane derivatives are known to directly convert diamondoid c–h bonds to c–c bonds, providing a variety of products incorporating diverse functional groups . This suggests that the compound may affect similar biochemical pathways.

Result of Action

Certain adamantane derivatives have been found to exhibit antimicrobial and cytotoxic activities . This suggests that the compound may have similar effects.

Zukünftige Richtungen

Future research in adamantane chemistry involves the development of novel methods for the preparation of unsaturated adamantane derivatives and the investigation of their chemical and catalytic transformations . There is also interest in the selective C–H functionalization of other substrate classes .

Eigenschaften

IUPAC Name |

1-(adamantane-1-carbonylamino)-3-butylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N3OS/c1-2-3-4-17-15(21)19-18-14(20)16-8-11-5-12(9-16)7-13(6-11)10-16/h11-13H,2-10H2,1H3,(H,18,20)(H2,17,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDMNYPOYATVJFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=S)NNC(=O)C12CC3CC(C1)CC(C3)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Adamantane-1-carbonylamino)-3-butylthiourea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(4-ethoxyphenoxy)propoxy]-2-methylbenzene](/img/structure/B5066475.png)

![3-cyclohexyl-5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5066496.png)

![1-[6-(3-phenoxyphenoxy)hexyl]piperidine](/img/structure/B5066506.png)

![N-{[bis(4-methylphenyl)phosphoryl]methyl}-N-butyl-1-butanamine](/img/structure/B5066514.png)

![N-[2-(4-morpholinyl)-2-oxoethyl]-N-(4-nitrophenyl)benzenesulfonamide](/img/structure/B5066551.png)

![ethyl 4-[5-(benzoylamino)-1H-pyrazol-1-yl]-1,4'-bipiperidine-1'-carboxylate](/img/structure/B5066569.png)

![4-chloro-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B5066574.png)

![6-bromo-3-[1-(5-nitro-2-furoyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-2(1H)-quinolinone](/img/structure/B5066580.png)